molecular formula C6H9BF2N2O2 B15299018 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid

1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid

Cat. No.: B15299018
M. Wt: 189.96 g/mol
InChI Key: FZIKINPQEFDYSX-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a difluoropropyl group and a boronic acid moiety, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the pyrazole ring or the difluoropropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrazole ring or the boronic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the pyrazole ring can produce pyrazoline derivatives .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Properties

Molecular Formula

C6H9BF2N2O2

Molecular Weight

189.96 g/mol

IUPAC Name

[1-(2,2-difluoropropyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C6H9BF2N2O2/c1-6(8,9)4-11-3-5(2-10-11)7(12)13/h2-3,12-13H,4H2,1H3

InChI Key

FZIKINPQEFDYSX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC(C)(F)F)(O)O

Origin of Product

United States

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